2-Acetyl-6-(trifluoromethyl)isonicotinonitrile
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Overview
Description
2-Acetyl-6-(trifluoromethyl)isonicotinonitrile is a chemical compound with the molecular formula C9H5F3N2O and a molecular weight of 214.14 g/mol . This compound is characterized by the presence of an acetyl group, a trifluoromethyl group, and an isonicotinonitrile moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Acetyl-6-(trifluoromethyl)isonicotinonitrile involves several steps. One common method includes the reaction of 2-(trifluoromethyl)isonicotinonitrile with acetyl chloride in the presence of a base such as pyridine . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
2-Acetyl-6-(trifluoromethyl)isonicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
2-Acetyl-6-(trifluoromethyl)isonicotinonitrile is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique chemical properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 2-Acetyl-6-(trifluoromethyl)isonicotinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins. The acetyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
2-Acetyl-6-(trifluoromethyl)isonicotinonitrile can be compared with other similar compounds, such as:
2-(Trifluoromethyl)isonicotinonitrile: Lacks the acetyl group, resulting in different reactivity and applications.
2-Acetylisonicotinonitrile: Lacks the trifluoromethyl group, affecting its lipophilicity and metabolic stability.
6-(Trifluoromethyl)isonicotinonitrile:
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical properties and applications.
Properties
CAS No. |
1393573-81-3 |
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Molecular Formula |
C9H5F3N2O |
Molecular Weight |
214.14 g/mol |
IUPAC Name |
2-acetyl-6-(trifluoromethyl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C9H5F3N2O/c1-5(15)7-2-6(4-13)3-8(14-7)9(10,11)12/h2-3H,1H3 |
InChI Key |
YLCOIMJZPGMFDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)C#N)C(F)(F)F |
Origin of Product |
United States |
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